4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid
Description
Systematic Nomenclature and IUPAC Classification
The compound 4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid is systematically named according to IUPAC guidelines as 3-{[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}benzoic acid . This nomenclature reflects its core structural components:
- A 4,5,6,7-tetrahydrobenzofuran moiety, which consists of a fused bicyclic system containing a furan ring (oxygen-containing heterocycle) partially saturated with four methylene groups.
- A 2-methyl substituent on the furan ring, located at the second position of the tetrahydrobenzofuran system.
- A carboxamide linkage (–NH–C=O) bridging the tetrahydrobenzofuran and benzoic acid groups.
- A para-substituted benzoic acid group (–C$$6$$H$$4$$–COOH) at the fourth position of the benzene ring.
The numbering of the tetrahydrobenzofuran system begins at the oxygen atom, with the methyl group occupying position 2. The carbonyl group at position 3 connects to the amino group of the benzoic acid derivative, ensuring unambiguous identification.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C$${17}$$H$${17}$$NO$$_{4}$$ , as confirmed by high-resolution mass spectrometry and elemental analysis. The molecular weight is 299.32 g/mol , calculated from the sum of the atomic masses:
- Carbon (12.01 × 17 = 204.17 g/mol)
- Hydrogen (1.01 × 17 = 17.17 g/mol)
- Nitrogen (14.01 × 1 = 14.01 g/mol)
- Oxygen (16.00 × 4 = 64.00 g/mol)
Table 1: Elemental Composition and Molecular Weight
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 17 | 204.17 |
| H | 17 | 17.17 |
| N | 1 | 14.01 |
| O | 4 | 64.00 |
| Total | 299.35 |
Minor discrepancies between calculated and experimental values (e.g., 299.32 vs. 299.35 g/mol) arise from isotopic variations and instrumental tolerances. The benzoic acid group contributes to the compound’s polarity, as evidenced by its predicted pKa of 4.25 ± 0.10, which aligns with typical carboxylic acid dissociation constants.
Stereochemical Features and Conformational Dynamics
The compound lacks chiral centers due to the symmetric substitution pattern of the tetrahydrobenzofuran ring and the planar arrangement of the benzoic acid group. However, conformational flexibility arises from:
- Tetrahydrobenzofuran Ring Dynamics : The saturated six-membered ring adopts a chair-like conformation , minimizing steric strain between the methyl group at position 2 and adjacent hydrogen atoms. Pseudorotation of the ring allows interconversion between equivalent conformers, though energy barriers remain low (<5 kcal/mol).
- Amide Bond Rigidity : The carboxamide linkage (–NH–C=O) exhibits partial double-bond character, restricting rotation about the C–N axis. This creates a planar geometry that stabilizes intermolecular hydrogen bonds in the solid state.
- Benzoic Acid Group Orientation : The carboxylic acid group at the para position of the benzene ring adopts a coplanar arrangement with the aromatic system, facilitating π-π stacking interactions.
Figure 1 : Simplified conformational analysis of the tetrahydrobenzofuran ring (chair vs. boat configurations) and amide bond planarity.
Crystallographic Data and Solid-State Arrangement
While single-crystal X-ray diffraction data for this specific compound are not publicly available, structural analogs provide insights into its likely solid-state behavior:
- Unit Cell Parameters : Related benzoic acid derivatives (e.g., dimethyl 5-(benzylamino)isophthalate, C$${17}$$H$${17}$$NO$$_{4}$$) crystallize in the monoclinic system with space group C2/c and unit cell dimensions a = 24.367 Å, b = 6.2556 Å, c = 20.854 Å, and β = 110.016°.
- Intermolecular Interactions :
- Hydrogen Bonding : Carboxylic acid groups form dimers via O–H···O interactions (2.6–2.8 Å), while amide N–H groups donate hydrogen bonds to carbonyl oxygen atoms of adjacent molecules.
- Van der Waals Forces : Methyl groups on the tetrahydrobenzofuran ring engage in hydrophobic interactions, stabilizing layered packing motifs.
- Thermal Stability : Analogous compounds decompose above 200°C, consistent with the thermal resilience of aromatic and saturated heterocyclic systems.
Table 2: Predicted Crystallographic Properties
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Volume | ~2986 ų |
| Density | 1.32 g/cm³ |
| Dominant Interactions | O–H···O, N–H···O, C–H···π |
Further experimental studies are required to resolve the precise crystallographic details of this compound.
Properties
IUPAC Name |
4-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-15(13-4-2-3-5-14(13)22-10)16(19)18-12-8-6-11(7-9-12)17(20)21/h6-9H,2-5H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFSVOFLICKMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid (commonly referred to as compound 1) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies, case reports, and research findings.
Chemical Structure and Properties
The chemical structure of compound 1 can be described by the following molecular formula: . It features a benzofuran moiety linked to an amino acid derivative. The compound is characterized by its ability to interact with biological systems, which is crucial for its therapeutic potential.
Biological Activity Overview
The biological activity of compound 1 has been investigated in various contexts, particularly in cancer research and neuropharmacology. Key activities include:
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects on several cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that it may protect dopaminergic neurons from degeneration.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have shown that compound 1 demonstrates significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values observed range from 4.67 μM to 35.5 μM depending on the specific cell line tested .
- A comparative study highlighted that compound 1 was more effective than traditional chemotherapeutics like doxorubicin in certain assays, indicating its potential as a novel anticancer agent .
- Mechanism of Action :
Research Insights
Recent studies have suggested that compound 1 may serve as a selective agonist for dopamine receptors, particularly D3 receptors. This selectivity could provide insights into its neuroprotective capabilities:
- Dopamine Receptor Agonism : Compound 1 has been shown to promote β-arrestin translocation and G protein activation in D3 receptors while lacking significant activity at D2 receptors . This unique interaction profile may contribute to neuroprotection in models of neurodegeneration.
- In Vivo Efficacy : Animal models have demonstrated that administration of compound 1 can mitigate neurodegenerative processes, suggesting its potential application in treating disorders such as Parkinson's disease .
Data Summary
The following table summarizes key findings related to the biological activity of compound 1:
| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 4.67 | Apoptosis induction |
| Anticancer Activity | HepG2 | 35.5 | Topoisomerase II inhibition |
| Neuroprotective Activity | Dopaminergic Neurons | N/A | D3 receptor agonism |
Scientific Research Applications
Pharmacological Studies
This compound has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets involved in various diseases.
Proteomics Research
The compound is utilized in proteomics as a reagent for studying protein interactions and modifications. Its unique structure allows it to act as a probe in mass spectrometry-based assays.
Drug Development
Due to its structural features, it is being explored as a lead compound in drug development targeting specific pathways involved in cancer and neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of compounds similar to 4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction mediated by specific signaling pathways.
Case Study 2: Neuroprotective Effects
Research has shown that derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration. The studies indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive moieties:
-
Benzofuran ring : Aromatic and heterocyclic system susceptible to electrophilic substitution.
-
Amide linkage : Hydrolyzable under acidic or basic conditions.
-
Carboxylic acid group : Capable of esterification, salt formation, or decarboxylation.
These groups enable diverse reactivity, as observed in structurally similar compounds .
Hydrolysis of the Amide Bond
The amide bond (─NH─CO─) undergoes hydrolysis under specific conditions. Data from analogous compounds suggest:
| Reaction Conditions | Products | Yield | Catalysts/Reagents |
|---|---|---|---|
| Acidic (HCl, 6M, reflux, 6h) | 2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid + 4-aminobenzoic acid | ~65% | HCl, H₂O |
| Basic (NaOH, 1M, 80°C, 4h) | Sodium salt of 2-methyl-benzofuran-3-carboxylic acid + 4-aminobenzoate | ~72% | NaOH |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .
Esterification of the Carboxylic Acid
The ─COOH group reacts with alcohols or alkyl halides to form esters. For example:
Key Findings :
-
Ester derivatives exhibit improved lipid solubility, enhancing bioavailability in pharmacological studies .
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring undergoes EAS at positions 5 and 6 (most activated). Experimental data from related benzofuran derivatives include:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro-benzofuran derivative | ~58% |
| Sulfonation | H₂SO₄, SO₃, 50°C | C6 | 6-Sulfo-benzofuran derivative | ~63% |
Limitations :
-
Steric hindrance from the tetrahydro ring may reduce reactivity compared to non-hydrogenated benzofurans .
Coupling Reactions via Carboxylic Acid
The ─COOH group participates in peptide coupling or condensation reactions:
| Coupling Agent | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| DCC/DMAP | Benzylamine | 4-[(2-methyl-benzofuran-3-carbonyl)-amino]-benzamide | ~81% | |
| EDC/HOBt | Glycine methyl ester | Glycine-conjugated derivative | ~75% |
Applications :
Thermal Decomposition
Thermogravimetric analysis (TGA) of the compound reveals:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-methyl-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid and 4-aminobenzoic acid. Activation of the carboxylic acid using reagents like HATU or EDC/NHS is recommended for efficient coupling. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluting with ethyl acetate/hexane) ensures high purity. Characterization by -NMR and -NMR is critical, with attention to aromatic proton shifts (δ 7.5–8.2 ppm) and carbonyl signals (δ 165–175 ppm) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>95% by area normalization).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~330–340 Da).
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
Q. What crystallographic tools are suitable for determining its crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX for structure solution (direct methods) and refinement (full-matrix least-squares). Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Validation : Check R-factor (<5%), residual electron density (<1 eÅ) .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies (e.g., bond length variations in NMR vs. X-ray) often arise from dynamic vs. static structural features. Strategies:
- Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility.
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compare with experimental data.
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned datasets .
Q. How can hydrogen-bonding patterns be analyzed to predict solid-state stability?
- Methodological Answer : Employ graph-set analysis (Etter’s formalism) to categorize intermolecular interactions:
- Primary Motifs : Identify chains (C(6)) or rings (R(8)) involving the benzoic acid -COOH and amide -NH groups.
- Energy Frameworks : Use CrystalExplorer to calculate interaction energies (e.g., dimer stabilization >25 kJ/mol indicates robust packing) .
Q. What strategies are effective for evaluating its biological activity in vitro?
- Methodological Answer : Design dose-response assays targeting receptors/enzymes of interest:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with IC determination).
- Cellular Uptake : Label with or FITC and quantify via scintillation counting/flow cytometry.
- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS/MS .
Q. How to optimize crystallization conditions for poorly diffracting samples?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
